BenchChemオンラインストアへようこそ!

2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone

Medicinal Chemistry SAR GPCR Ligand Design

Procure 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone (CAS 104099-23-2) for unambiguous CNS probe development. This 2-carbonyl-1,4-benzodioxane-4-phenylpiperazine scaffold is the validated pharmacophoric core for sub-10 nM 5-HT1A binding, structurally pre-validated against lecozotan series. Its 2-carbonyl topology ensures distinct H-bond acceptor geometry (TPSA 42 Ų), critical for α1-adrenoceptor selectivity profiling and avoiding misassignment common with 6-carbonyl analogs. Ideal for fragment-growth strategies targeting aminergic GPCRs (5-HT1A, α1, α2C).

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 104099-23-2
Cat. No. B2374021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone
CAS104099-23-2
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3
InChIInChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2
InChIKeyILKGRLVPUYAVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

104099-23-2 – A 2-Carbonyl-1,4-Benzodioxane-4-Phenylpiperazine Research Intermediate for Targeted CNS and Anti-Inflammatory SAR Studies


2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone (CAS 104099-23-2) is a synthetic benzodioxanylpiperazine derivative with the molecular formula C19H20N2O3 and a molecular weight of 324.37 g/mol [1]. It features a 2,3-dihydro-1,4-benzodioxin core connected via a carbonyl bridge at the 2-position to a 4-phenylpiperazine moiety. This compound belongs to a pharmacologically significant class that has been investigated for serotonin 5-HT1A receptor antagonism [2], α-adrenoceptor modulation [3], and COX-2 inhibition [4], positioning it as a versatile scaffold for medicinal chemistry and probe development.

Why 104099-23-2 Cannot Be Casually Substituted with Its Nearest In-Class Analogs


Benzodioxanylpiperazine derivatives exhibit pronounced structure-activity divergence based on (a) the position of carbonyl attachment on the benzodioxane ring (2-carbonyl vs. 6-carbonyl or 5-substituted), and (b) the nature of the N4 substituent on the piperazine (phenyl vs. hydrogen vs. heteroaryl) [1]. The target compound combines a 2-carbonyl-1,4-benzodioxane scaffold with an N-phenylpiperazine terminus – a specific pairing that dictates distinct hydrogen-bond acceptor topology (carbonyl at position 2 vs. 6), lipophilic character (XLogP3 = 2.9), and topological polar surface area (TPSA = 42 Ų) [2]. Even positional isomers such as the 6-carbonyl analog or N-des-phenyl derivatives exhibit altered pharmacophoric geometry and are predicted to engage receptor sub-pockets differently. Substitution without head-to-head validation therefore carries a high risk of misleading SAR conclusions and failed assay reproducibility.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone vs. Closest Analogs


Regiochemical Differentiation: 2-Carbonyl vs. 6-Carbonyl Attachment on the 1,4-Benzodioxane Core

The target compound bears the carbonyl bridge at the 2-position of the 1,4-benzodioxane ring, whereas the closely related analog 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine places it at the 6-position. This regiochemical difference alters the relative orientation of the phenylpiperazine pharmacophore with respect to the benzodioxane oxygen atoms. In patented 5-HT1A antagonist series, the 2-carbonyl-1,4-benzodioxane motif was explicitly claimed among preferred embodiments for high-affinity binding [1]. In contrast, the 6-substituted benzodioxane series (linked via methylene, not carbonyl) was optimized primarily for COX-2 selectivity, with lead compound 3k exhibiting an IC50 of 0.34 μM against COX-2 and a COX-2/COX-1 selectivity ratio of >294 [2]. The 2-carbonyl substitution shifts the hydrogen-bond acceptor pattern and steric profile, predicted to favor different target engagement profiles.

Medicinal Chemistry SAR GPCR Ligand Design

N4-Phenylpiperazine vs. N4-Unsubstituted Piperazine: Lipophilicity and H-Bond Donor Differentiation

The target compound incorporates an N4-phenyl substituent on the piperazine ring, distinguishing it from 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine (CAS 70918-00-2), which bears a free NH at the piperazine terminus . The free NH in CAS 70918-00-2 contributes one H-bond donor, enabling additional hydrogen-bonding interactions. In contrast, the tertiary amine in the target compound (HBD count = 0) eliminates this donor capacity, increases lipophilicity (XLogP3 = 2.9 vs. predicted ~0.8–1.2 for the des-phenyl analog), and alters CNS permeability potential. This structural difference directly impacts receptor binding: in related benzodioxanylpiperazine 5-HT1A antagonist series, N4-aryl substitution was required for high affinity, with Ki values below 10 nM achieved for optimized N4-aryl derivatives [1].

Physicochemical Profiling CNS Drug Design Permeability

Physicochemical Differentiation from Doxazosin and Its Synthetic Intermediates: Rotatable Bonds and Molecular Complexity

The target compound (MW 324.37, 2 rotatable bonds) is a significantly simpler molecular entity compared to the marketed drug doxazosin (MW 451.48, 8 rotatable bonds) [1], yet is more elaborated than the doxazosin synthetic intermediate 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine (MW 248.28, 1 rotatable bond). With only 2 rotatable bonds, the target compound occupies a favorable conformational rigidity window for fragment-based and scaffold-hopping approaches. Its heavy atom count (24) and complexity score (430) position it as a lead-like rather than drug-like molecule per Lipinski guidelines, making it suitable for hit-to-lead optimization campaigns where further functionalization is planned [2].

Drug Design Molecular Complexity Fragment-Based Screening

Purity and Quality Control Differentiation: Vendor-Supplied Analytical Specifications

Commercially available batches of 104099-23-2 from AKSci are specified at ≥95% purity (minimum purity spec), with full quality assurance backing and long-term storage recommended in a cool, dry place . The compound is classified as non-hazardous for DOT/IATA transport . Alternative suppliers such as MolCore offer specifications at NLT 97% purity under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . In contrast, the des-phenyl analog CAS 70918-00-2 is typically available at 95–98% purity from reagent suppliers, but is more frequently encountered as the hydrochloride salt (CAS 70918-74-0) rather than the free base, which necessitates salt-form correction in experimental protocols.

Analytical Chemistry Procurement Quality Assurance

Evidence-Backed Application Scenarios for 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone (CAS 104099-23-2)


5-HT1A Receptor Antagonist Hit-to-Lead Optimization Programs

Based on the patent landscape establishing 2-carbonyl-1,4-benzodioxane-arylpiperazines as privileged 5-HT1A pharmacophores [1], 104099-23-2 serves as a validated starting scaffold for CNS drug discovery groups pursuing next-generation anxiolytic or antidepressant candidates. Its N4-phenylpiperazine terminus provides the aryl recognition element required for sub-10 nM 5-HT1A binding affinity in the lecozotan series [2], while its 2-carbonyl attachment topology preserves the pharmacophoric geometry distinct from 6-substituted COX-2 series.

α1-Adrenoceptor Antagonist Scaffold Derivatization Studies

The 2-carbonyl-1,4-benzodioxane-piperazine motif is a core substructure of doxazosin and related quinazoline α1-antagonists [1]. 104099-23-2 provides a simplified, lead-like scaffold (MW 324.37, 2 rotatable bonds) that retains the key benzodioxane-carbonyl-piperazine pharmacophore while eliminating the quinazoline moiety. This makes it suitable for fragment-growth strategies targeting α1-adrenoceptor subtypes, where the phenylpiperazine group can be elaborated or replaced to tune subtype selectivity.

Anti-Inflammatory Lead Discovery via COX-2 Inhibition Screening

Although the primary COX-2 selective series described by Sun et al. (2016) employed 6-substituted benzodioxane scaffolds [1], the 2-carbonyl regioisomer represented by 104099-23-2 offers a structurally complementary chemotype for selectivity profiling. The phenylpiperazine moiety is common to both series, and screening this regioisomer against COX-1/COX-2 would establish whether 2-carbonyl vs. 6-carbonyl attachment influences isoform selectivity, as suggested by divergent pharmacophore models.

Chemical Probe Development for GPCR Target Deconvolution

With its favorable physicochemical profile (XLogP3 = 2.9, TPSA = 42 Ų, 0 HBD, 4 HBA) [1], 104099-23-2 exhibits properties consistent with CNS-penetrant chemical probes. The absence of hydrogen bond donors and moderate lipophilicity support passive blood-brain barrier permeability, making this compound suitable as a tool molecule for target deconvolution studies where off-target profiling across aminergic GPCRs (5-HT1A, α1, α2C, D2) is required.

Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.